molecular formula C11H13FO2 B1498461 Ethyl 3-ethyl-4-fluorobenzoate CAS No. 1112179-00-6

Ethyl 3-ethyl-4-fluorobenzoate

Cat. No.: B1498461
CAS No.: 1112179-00-6
M. Wt: 196.22 g/mol
InChI Key: OWCOCXLSTDUPBP-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4-fluorobenzoate (CAS 58535-01-6) is a fluorinated aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position. Its InChIKey is OWCOCXLSTDUPBP-UHFFFAOYSA-N, and it is commercially available through multiple suppliers, including Biopharmacule Speciality Chemicals . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution enhances metabolic stability and bioavailability.

Properties

CAS No.

1112179-00-6

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

ethyl 3-ethyl-4-fluorobenzoate

InChI

InChI=1S/C11H13FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

OWCOCXLSTDUPBP-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C(=O)OCC)F

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OCC)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogs: Substituent Variations

Ethyl 4-fluorobenzoate (CAS 451-46-7)
  • Structure : Lacks the 3-ethyl group present in the target compound.
  • Applications : Widely used as a precursor in dye and polymer synthesis .
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8)
  • Structure : Features a bromoethoxy substituent at the 4-position alongside the 3-fluoro group.
  • Properties: Molecular formula C₁₁H₁₂BrFO₃ (molar mass 291.11 g/mol).
Ethyl 4-fluoro-3-isopropylbenzoate
  • Structure : Replaces the 3-ethyl group with a bulkier isopropyl substituent.
  • Properties : Increased steric bulk may hinder crystallization or alter solubility compared to the target compound .

Functional Analogs: Bioactive and Pharmaceutical Derivatives

Ethyl 4-[(2-fluorobenzoyl)amino]benzoate (CAS 1260644-01-6)
  • Structure : Incorporates an amide linkage (2-fluorobenzoyl group) at the 4-position.
  • Properties : The amide group enhances stability against enzymatic degradation, favoring applications in prodrug design. Typical specifications include purity >95% .
3-Amino-4,4,4-trifluorocrotonate
  • Structure: A trifluoromethylated ester with an amino group, enabling cyclization reactions.
  • Applications : Key intermediate for trifluoromethyl-substituted heterocycles in antimalarial and antiviral agents .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications
Ethyl 3-ethyl-4-fluorobenzoate 58535-01-6 C₁₀H₁₁FO₂ 182.19 3-ethyl, 4-F Pharmaceutical intermediates
Ethyl 4-fluorobenzoate 451-46-7 C₉H₉FO₂ 168.17 4-F Polymer/dye synthesis
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 872593-29-8 C₁₁H₁₂BrFO₃ 291.11 4-(2-bromoethoxy), 3-F Drug conjugates
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 1260644-01-6 C₁₆H₁₄FNO₃ 299.29 4-amide, 2-F-benzoyl Prodrug development

Key Findings and Trends

Substituent Effects :

  • Fluorine at the 4-position enhances electronegativity and stability across all analogs.
  • Bulky groups (e.g., ethyl, isopropyl) at the 3-position modulate steric effects, influencing crystallization and solubility .

Reactivity :

  • Bromoethoxy and amide substituents expand functional utility in targeted drug delivery compared to simpler esters like Ethyl 4-fluorobenzoate .

Synthetic Efficiency :

  • Halogenation using NBS achieves higher yields (>85%) than traditional bromine, a trend likely applicable to the target compound’s derivatives .

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